Gemopatrilat metabolite M11
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Gemopatrilat metabolite M11 is a significant compound derived from the metabolism of gemopatrilat, a potent vasopeptidase inhibitor. Gemopatrilat is known for its dual inhibition of neutral endopeptidase and angiotensin-converting enzyme, making it a promising candidate for treating hypertension and heart failure .
準備方法
The preparation of gemopatrilat metabolite M11 involves the biotransformation of gemopatrilat in vivo. After oral administration, gemopatrilat undergoes extensive metabolism in the body, leading to the formation of various metabolites, including M11 . The synthetic routes and reaction conditions for industrial production of gemopatrilat itself involve complex organic synthesis techniques, but specific details on the preparation of metabolite M11 are primarily focused on its metabolic pathways rather than direct synthesis .
化学反応の分析
Gemopatrilat metabolite M11 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often facilitated by enzymes in the liver.
Reduction: The opposite of oxidation, involving the gain of electrons or hydrogen.
Substitution: Reactions where one functional group in the molecule is replaced by another. Common reagents and conditions used in these reactions include enzymes like cytochrome P450, which play a crucial role in the oxidation and reduction processes.
科学的研究の応用
Gemopatrilat metabolite M11 has several scientific research applications:
Chemistry: It is studied for its unique metabolic pathways and the role of enzymes in its formation.
Biology: Research focuses on its interaction with biological systems and its effects on cellular processes.
Medicine: As a metabolite of a vasopeptidase inhibitor, it is relevant in the study of cardiovascular diseases and potential therapeutic applications.
作用機序
The mechanism of action of gemopatrilat metabolite M11 involves its interaction with various molecular targets and pathways. Gemopatrilat itself inhibits neutral endopeptidase and angiotensin-converting enzyme, leading to increased levels of natriuretic peptides and decreased levels of angiotensin II . This dual inhibition results in vasodilation and reduced blood pressure. Metabolite M11, as a product of gemopatrilat metabolism, may retain some of these inhibitory effects, contributing to the overall pharmacological profile of the parent compound .
類似化合物との比較
Gemopatrilat metabolite M11 can be compared with other similar compounds, such as:
Omapatrilat: Another vasopeptidase inhibitor with a similar mechanism of action.
Sampatrilat: A compound with dual inhibition properties but different metabolic pathways.
Fasidotril: Known for its inhibition of neutral endopeptidase but with distinct pharmacokinetic properties. The uniqueness of this compound lies in its specific metabolic profile and the resulting pharmacological effects, which may differ from these similar compounds
特性
CAS番号 |
330589-09-8 |
---|---|
分子式 |
C10H12O2S |
分子量 |
196.27 g/mol |
IUPAC名 |
(2S)-2-methylsulfanyl-3-phenylpropanoic acid |
InChI |
InChI=1S/C10H12O2S/c1-13-9(10(11)12)7-8-5-3-2-4-6-8/h2-6,9H,7H2,1H3,(H,11,12)/t9-/m0/s1 |
InChIキー |
CYAZQTVQDWFWTK-VIFPVBQESA-N |
異性体SMILES |
CS[C@@H](CC1=CC=CC=C1)C(=O)O |
正規SMILES |
CSC(CC1=CC=CC=C1)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。